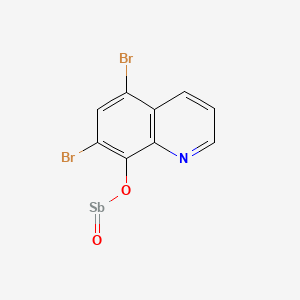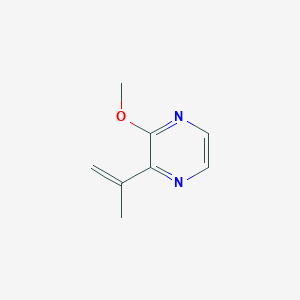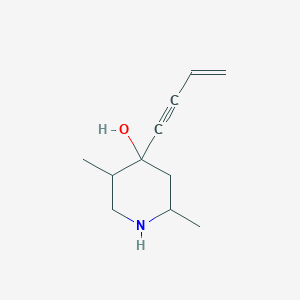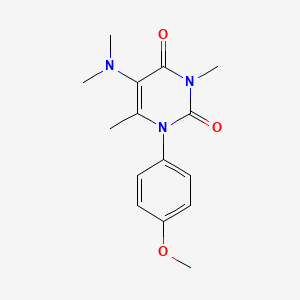
Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)- is a synthetic organic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves multi-step organic reactions. Common starting materials include uracil and various substituted anilines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Uracil derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents on the uracil ring with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the uracil ring.
Scientific Research Applications
Uracil derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with nucleic acids and proteins.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of uracil derivatives often involves interactions with biological macromolecules such as DNA, RNA, and enzymes. These compounds can inhibit or modulate the activity of specific molecular targets, leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis, enzyme inhibition, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thymine Derivatives: Similar structure but with a methyl group at the 5-position.
Cytosine Derivatives: Contain an amino group at the 4-position.
Fluorouracil: A well-known uracil derivative used in cancer treatment.
Uniqueness
Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other uracil derivatives
Properties
CAS No. |
32150-67-7 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-(dimethylamino)-1-(4-methoxyphenyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O3/c1-10-13(16(2)3)14(19)17(4)15(20)18(10)11-6-8-12(21-5)9-7-11/h6-9H,1-5H3 |
InChI Key |
OKPXKOTXEVLWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=C(C=C2)OC)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


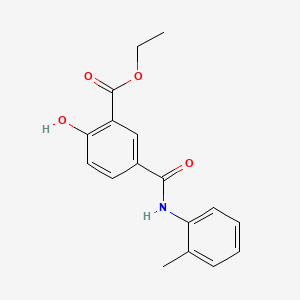
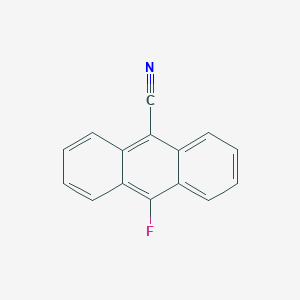
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
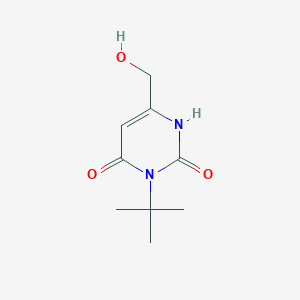
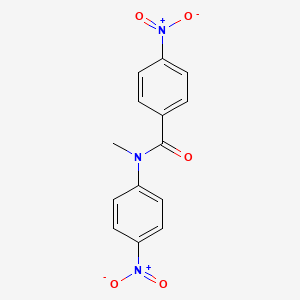
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)

